molecular formula C16H15Cl B14495458 9-(2-Chloroethyl)-9,10-dihydroanthracene CAS No. 63820-34-8

9-(2-Chloroethyl)-9,10-dihydroanthracene

Cat. No.: B14495458
CAS No.: 63820-34-8
M. Wt: 242.74 g/mol
InChI Key: HALCMQZSRRWBGJ-UHFFFAOYSA-N
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Description

9-(2-Chloroethyl)-9,10-dihydroanthracene is an organic compound that belongs to the class of anthracenes Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a chloroethyl group attached to the ninth carbon of the dihydroanthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloroethyl)-9,10-dihydroanthracene can be achieved through several methods. One common approach involves the alkylation of 9,10-dihydroanthracene with 2-chloroethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic attack of the dihydroanthracene anion on the chloroethyl chloride results in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloroethyl)-9,10-dihydroanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 9-(2-azidoethyl)-9,10-dihydroanthracene or 9-(2-thiocyanatoethyl)-9,10-dihydroanthracene.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of 9,10-dihydroanthracene derivatives.

Scientific Research Applications

9-(2-Chloro

Properties

CAS No.

63820-34-8

Molecular Formula

C16H15Cl

Molecular Weight

242.74 g/mol

IUPAC Name

9-(2-chloroethyl)-9,10-dihydroanthracene

InChI

InChI=1S/C16H15Cl/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,16H,9-11H2

InChI Key

HALCMQZSRRWBGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)CCCl

Origin of Product

United States

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